N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide
Description
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is a synthetic compound that features a unique combination of a triazole ring and a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazole ring is particularly noteworthy, as it is known for its diverse biological activities.
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(10-5-15-8-16-6-10)17-7-12-18-19-13(9-1-2-9)20(12)11-3-4-11/h5-6,8-9,11H,1-4,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFEMUQCUGXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CNC(=O)C4=CN=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Groups: The cyclopropyl groups are introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Pyrimidine: The triazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrimidine carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The triazole and pyrimidine rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are typical reagents.
Major Products
The major products formed from these reactions include various substituted triazole and pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its antibacterial and antifungal properties . It is also being investigated for its neuroprotective and anti-inflammatory effects .
Medicine
In medicine, this compound is being studied for its potential use in treating neurodegenerative diseases and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings and polymers.
Mechanism of Action
The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in microbial growth, while the pyrimidine moiety can interact with nucleic acids, affecting cellular processes. The compound’s anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway and reduction of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which also contain the pyrimidine ring, are used in cancer treatment.
Uniqueness
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is unique due to the combination of the triazole and pyrimidine rings, which confer a broad spectrum of biological activities. The presence of cyclopropyl groups further enhances its stability and reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
